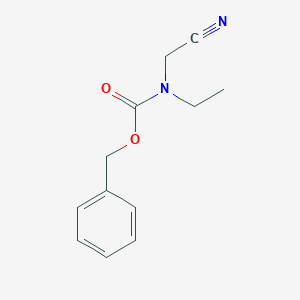

Benzyl (cyanomethyl)ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (cyanomethyl)ethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (cyanomethyl)ethylcarbamate, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or carbamate coupling strategies. For example, describes a derivative synthesized via Boc-protected intermediates, achieving 45–60% yields by reacting benzyl carbamates with activated phosphonate esters under anhydrous conditions . Key parameters:

- Catalyst : Tertiary amines (e.g., triethylamine) for deprotonation.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : Room temperature to 50°C, monitored by TLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify carbamate NH (δ 5.0–6.0 ppm) and cyanomethyl protons (δ 2.5–3.5 ppm). reports characteristic splitting patterns for aryl and alkyl groups in derivatives .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ adducts. For example, compound 114 in showed a molecular ion at m/z 434.2 .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase or phosphodiesterases). highlights ethyl benzyl carbamates evaluated for ixodicide activity via docking studies .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data.

- Validation : Compare computational results with in vitro assays (e.g., IC50 measurements).

Q. How do steric and electronic effects of substituents influence the stability and reactivity of this compound?

- Case Study : synthesized analogs with varying aryl/phosphoryl groups. Derivatives with electron-withdrawing substituents (e.g., trifluoroacetate) showed reduced yields (45%) due to steric hindrance, while electron-donating groups improved reactivity .

- Experimental Design :

- Kinetic Studies : Monitor hydrolysis rates under acidic (pH 2) vs. alkaline (pH 12) conditions via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 230°C, per benzyl cinnamate analogs in ) .

Q. How can researchers resolve contradictions in reported spectral data for carbamate derivatives?

- Approach :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl carbamates in or benzyl 2-hydroxypyridinyl derivatives in ) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as done for BenzylN-(4-pyridyl)carbamate in , which revealed intermolecular H-bonding networks .

- Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).

Q. Methodological Challenges and Solutions

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Recommended Methods :

- HPLC-UV/HRMS : Detect impurities at <0.1% levels. lists GC/MS protocols for volatile carbamates, adaptable for LC-MS workflows .

- Headspace GC : Monitor residual solvents (e.g., DCM, THF) per ICH Q3C guidelines.

Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?

- Protocol :

Eigenschaften

CAS-Nummer |

115172-96-8 |

|---|---|

Molekularformel |

C12H14N2O2 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

benzyl N-(cyanomethyl)-N-ethylcarbamate |

InChI |

InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |

InChI-Schlüssel |

QVXHGOBRFWRKPA-UHFFFAOYSA-N |

SMILES |

CCN(CC#N)C(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CCN(CC#N)C(=O)OCC1=CC=CC=C1 |

Synonyme |

BENZYL CYANOMETHYLETHYLCARBAMATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.